5-Bromo-2-fluoropyridine
Overview
Description
5-Bromo-2-fluoropyridine: is a halogenated pyridine derivative with the molecular formula C5H3BrFN and a molecular weight of 175.99 g/mol . It is a colorless to yellowish liquid with a boiling point of 162-164°C . This compound is widely used as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
5-Bromo-2-fluoropyridine is a halogenated pyridine derivative that is used as a molecular scaffold for many active pharmaceutical ingredients (APIs) such as inhibitors of neuropeptide Y receptor Y5, inhibitors of the main protease of SARS-CoV-2, and inhibitors of indoleamine-2,3-dioxygenase-1 in cancer immunotherapy . The bromine and fluorine substituents have different reactivity, which allows for diverse interactions with various targets .
Mode of Action
The mode of action of this compound is largely dependent on its reactivity. The fluorine substituent favors nucleophilic aromatic substitution, while the bromine substituent prefers copper/palladium catalyzed C-C/C-N coupling . This allows for the formation of various biologically active compounds through selective reactions .
Biochemical Pathways
This compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Its physical properties such as boiling point (162-164 °c/750 mmhg) and density (171 g/mL at 25 °C) have been reported . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific biochemical reactions it undergoes and the resulting compounds formed. For example, it has been used to synthesize inhibitors of the main protease of SARS-CoV-2, potentially contributing to antiviral activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, safety data indicates that the compound is combustible and can cause eye, skin, and respiratory irritation . These factors can influence the compound’s action, efficacy, and stability in different environments.
Biochemical Analysis
Biochemical Properties
The bromine and fluorine substituents of 5-Bromo-2-fluoropyridine have different reactivity. The fluorine substituent is in favor of nucleophilic aromatic substitution, while the bromine substituent prefers copper/palladium catalyzed C-C/C-N coupling . This property allows this compound to interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Given its use in drug discovery, it is likely that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its bromine and fluorine substituents likely play a key role in its interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-fluoropyridine can be synthesized through various methods. One common method involves the ortho-lithiation of this compound followed by reaction with trimethylborate . Another method includes the halogen-exchange reaction using anhydrous potassium fluoride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and fluorination processes. The reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The fluorine substituent in 5-Bromo-2-fluoropyridine favors nucleophilic aromatic substitution reactions.
Coupling Reactions: The bromine substituent is reactive in copper/palladium-catalyzed C-C and C-N coupling reactions .
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids.
Homo-Coupling: Palladium-catalyzed reactions to form biaryl compounds.
Major Products:
5-Fluoro-2-phenylpyridine: via Suzuki coupling with phenylboronic acid.
5-Fluoro-2-(p-tolyl)pyridine: via Suzuki coupling with p-tolylboronic acid.
Scientific Research Applications
5-Bromo-2-fluoropyridine is used extensively in scientific research due to its versatility:
Organic Light-Emitting Diodes (OLEDs): It is used as a building block for semiconductors due to its aromaticity and electron deficiency.
Chemistry: It is employed in the synthesis of heteroaromatic and aniline derivatives of piperidines.
Comparison with Similar Compounds
Uniqueness: 5-Bromo-2-fluoropyridine is unique due to its specific substitution pattern, which provides distinct reactivity profiles for both the bromine and fluorine substituents. This dual reactivity makes it a versatile building block in organic synthesis, particularly for pharmaceuticals and advanced materials .
Properties
IUPAC Name |
5-bromo-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-1-2-5(7)8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUQKYGWKHTRPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382478 | |
Record name | 5-Bromo-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-11-0 | |
Record name | 5-Bromo-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Bromo-2-fluoropyridine a useful building block in organic synthesis?
A1: this compound is a versatile starting material for synthesizing more complex molecules. The research demonstrates this by outlining a synthetic route using this compound to create a variety of 3,5-disubstituted 2-fluoropyridines and their corresponding 2-pyridones. [] This is possible due to the reactivity of both the bromine and fluorine substituents.
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